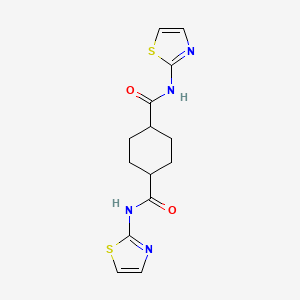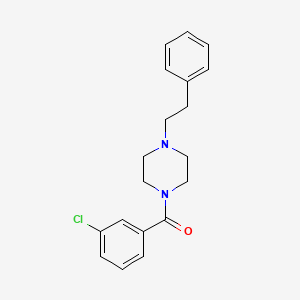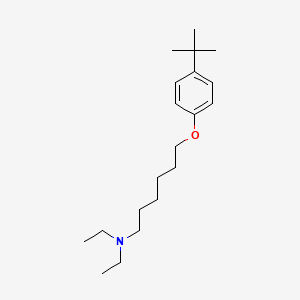![molecular formula C18H30ClNO B4892138 1-[3-(2-tert-butyl-4-methylphenoxy)propyl]pyrrolidine hydrochloride](/img/structure/B4892138.png)
1-[3-(2-tert-butyl-4-methylphenoxy)propyl]pyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2-tert-butyl-4-methylphenoxy)propyl]pyrrolidine hydrochloride, also known as JNJ-7925476, is a selective antagonist of the dopamine D2 receptor. It was first synthesized in 2007 by researchers at Johnson & Johnson Pharmaceutical Research and Development. Since then, it has been extensively studied for its potential use in treating various neurological and psychiatric disorders.
Mechanism of Action
1-[3-(2-tert-butyl-4-methylphenoxy)propyl]pyrrolidine hydrochloride acts as a competitive antagonist of the dopamine D2 receptor. By binding to the receptor, it prevents the binding of dopamine, a neurotransmitter that is involved in the regulation of mood, motivation, and reward. This blockade of the receptor may lead to changes in the activity of dopamine neurons and downstream signaling pathways, which could ultimately improve symptoms of neurological and psychiatric disorders.
Biochemical and Physiological Effects
1-[3-(2-tert-butyl-4-methylphenoxy)propyl]pyrrolidine hydrochloride has been shown to have several biochemical and physiological effects in animal models. It has been shown to decrease dopamine release in the nucleus accumbens, a brain region involved in reward processing. It has also been shown to decrease locomotor activity and increase prolactin release, which are both indicative of dopamine D2 receptor blockade.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[3-(2-tert-butyl-4-methylphenoxy)propyl]pyrrolidine hydrochloride in lab experiments is its high affinity and selectivity for the dopamine D2 receptor. This allows for specific targeting of this receptor and avoids potential off-target effects. However, one limitation of using 1-[3-(2-tert-butyl-4-methylphenoxy)propyl]pyrrolidine hydrochloride is its relatively short half-life, which may require frequent dosing in some experiments.
Future Directions
There are several future directions for research on 1-[3-(2-tert-butyl-4-methylphenoxy)propyl]pyrrolidine hydrochloride. One potential application is in the treatment of addiction, particularly to drugs of abuse that activate the dopamine system. Another potential application is in the treatment of Parkinson's disease, where dopamine D2 receptor blockade may improve motor symptoms. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-[3-(2-tert-butyl-4-methylphenoxy)propyl]pyrrolidine hydrochloride and its potential for use in other neurological and psychiatric disorders.
In conclusion, 1-[3-(2-tert-butyl-4-methylphenoxy)propyl]pyrrolidine hydrochloride is a selective antagonist of the dopamine D2 receptor that has been extensively studied for its potential use in treating various neurological and psychiatric disorders. Its high affinity and selectivity for the dopamine D2 receptor make it a valuable tool for studying the role of this receptor in these disorders. Further research is needed to fully understand its potential therapeutic applications and its biochemical and physiological effects.
Synthesis Methods
The synthesis of 1-[3-(2-tert-butyl-4-methylphenoxy)propyl]pyrrolidine hydrochloride involves several steps. The starting material is 2-tert-butyl-4-methylphenol, which is reacted with propargyl bromide to form 3-(2-tert-butyl-4-methylphenoxy)propyne. This compound is then reacted with pyrrolidine in the presence of palladium catalyst to form 1-[3-(2-tert-butyl-4-methylphenoxy)propyl]pyrrolidine. Finally, this compound is converted to its hydrochloride salt by reaction with hydrochloric acid.
Scientific Research Applications
1-[3-(2-tert-butyl-4-methylphenoxy)propyl]pyrrolidine hydrochloride has been studied for its potential use in treating various neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, and addiction. It has been shown to have a high affinity and selectivity for the dopamine D2 receptor, which is involved in the regulation of mood, motivation, and reward. By blocking this receptor, 1-[3-(2-tert-butyl-4-methylphenoxy)propyl]pyrrolidine hydrochloride may be able to modulate these processes and improve symptoms of these disorders.
properties
IUPAC Name |
1-[3-(2-tert-butyl-4-methylphenoxy)propyl]pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO.ClH/c1-15-8-9-17(16(14-15)18(2,3)4)20-13-7-12-19-10-5-6-11-19;/h8-9,14H,5-7,10-13H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGHMMBJIIVHFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCN2CCCC2)C(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-Tert-butyl-4-methylphenoxy)propyl]pyrrolidine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-(4-chloro-3,5-dimethylphenoxy)butyl]amino}ethanol](/img/structure/B4892061.png)
![N-[(4-chlorophenoxy)acetyl]alanine](/img/structure/B4892064.png)

![(1,3-benzodioxol-5-ylmethyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B4892073.png)
![(4-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}phenyl)dimethylamine](/img/structure/B4892087.png)
![(3aS*,5S*,9aS*)-5-(3,4-difluorophenyl)-2-(4-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4892106.png)



![3,3'-methylenebis{6-[(4-nitrobenzoyl)amino]benzoic acid}](/img/structure/B4892126.png)

![6-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4892132.png)
![[4-(2-chlorobenzyl)-1-(4-ethoxybenzyl)-4-piperidinyl]methanol](/img/structure/B4892135.png)
![N~1~-(2-methoxy-5-methylphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4892146.png)